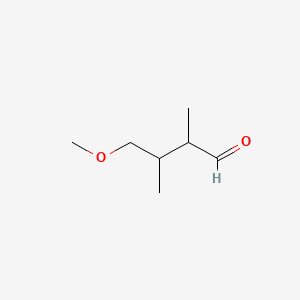
Chlormephos-oxon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlormephos, also known as Chlormethylfos, is an organothiophosphate insecticide . It is classified as an extremely hazardous substance in the United States . It exhibits its toxic effects via the inhibition of the enzyme acetylcholinesterase . This is the same mechanism of action as the notorious chemical weapons known as V-series nerve agents .
Synthesis Analysis
The synthesis of Chlormephos-oxon and similar organophosphorus insecticides typically involves complex chemical reactions. These reactions often require the use of advanced laboratory techniques and equipment . The QuEChERS method is a commonly used analytical procedure for preparing samples of fruits and vegetables while performing a multi-residues pesticides analysis in combination with GC-MS and LC-MS systems .Molecular Structure Analysis
The molecular structure of Chlormephos-oxon can be analyzed using various techniques such as GC-MS/MS . These techniques allow for the identification and quantification of the compound, even in complex mixtures . The structure selective MS/MS detection for the quantitation of pesticides residues using multiple reaction monitoring methods (MRM) in fruits and vegetables has been proven to overcome matrix effects .Chemical Reactions Analysis
The chemical reactions involving Chlormephos-oxon can be complex and varied. The use of techniques such as multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis can be useful in understanding these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Chlormephos-oxon can be determined through various analytical techniques . These properties are crucial in understanding the behavior of the compound in the environment .科学的研究の応用
Toxicity and Environmental Presence : Chlorpyrifos-oxon is a highly potent oxygen analog of the organophosphorus pesticide, chlorpyrifos. It has been found in environmental samples, particularly in air and surface residues following agricultural applications. Its toxicity is a major concern due to its increased potency compared to the parent compound (Armstrong et al., 2013).
Photodegradation Studies : Research on the photodegradation of chlormephos (chlorpyrifos) in the presence of oxygenated acetonitrile solutions has revealed oxidative desulphurisation processes. This is significant for understanding the environmental fate and degradation pathways of chlormephos and its oxon derivatives (Buckland & Davidson, 1987).
Inhibition of Enzymes : Chlorpyrifos oxon inhibits various enzymes, including carboxylesterase 1 and 2, as well as monoacylglycerol lipase. These enzymes are crucial in the metabolism of xenobiotic and endobiotic compounds, highlighting the potential for widespread biological effects from exposure (Crow et al., 2012).
Toxicity to Amphibians : The compound has been shown to be highly toxic to amphibians, such as the foothill yellow-legged frog (Rana boylii), with its oxon derivatives being significantly more toxic than the parent compounds. This suggests a risk to amphibian populations from environmental contamination (Sparling & Fellers, 2007).
Gas-Phase Degradation and Atmospheric Impact : The gas-phase degradation of chlorpyrifos and chlorpyrifos-oxon in relation to OH radicals has been investigated, providing insights into their atmospheric lifetimes and the significance of photolysis in their environmental fate (Muñoz et al., 2014).
Pesticide Oxidation by Chloroperoxidase : Chloroperoxidase-mediated oxidation of organophosphorus pesticides, including chlormephos, has been studied. This enzymatic process is significant for understanding the biotransformation and potential detoxification pathways of these pesticides (Hernández et al., 1998).
Acetylcholinesterase Inhibition Dynamics : Chlorpyrifos-oxon and its comparison with paraoxon in inhibiting acetylcholinesterase have been studied, revealing complex interactions and potential implications for assessing exposure risks and toxicological effects (Kousba et al., 2004).
Safety And Hazards
特性
IUPAC Name |
1-[chloromethylsulfanyl(ethoxy)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO3PS/c1-3-8-10(7,9-4-2)11-5-6/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBZJBLNRDSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlormephos-oxon | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

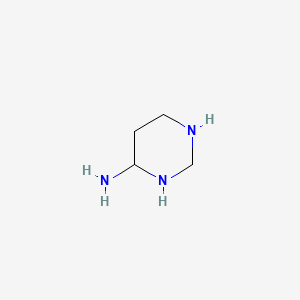
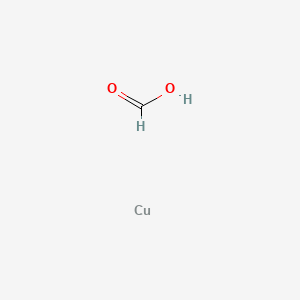

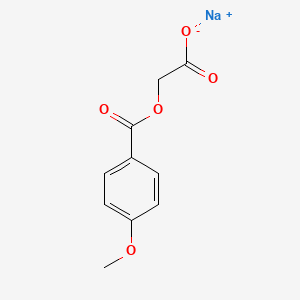

![benzyl N-[(2S)-1-[[2-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B579176.png)
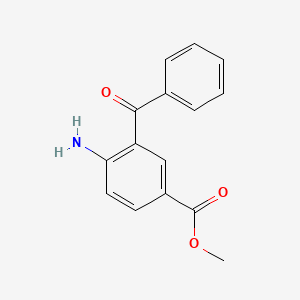
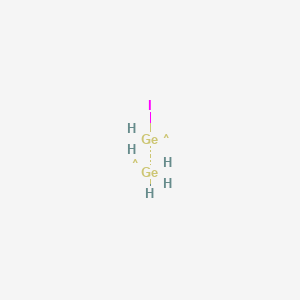
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
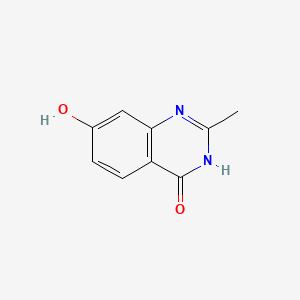
![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/no-structure.png)
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)
